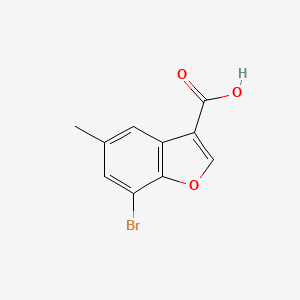
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring, along with a methanol group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)aldehyde or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)alkane.
Substitution: Formation of halogenated derivatives such as (5-Ethyl-2,4,6-trimethylpyridin-3-yl)bromide or (5-Ethyl-2,4,6-trimethylpyridin-3-yl)chloride.
Applications De Recherche Scientifique
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ethyl and methanol groups, making it less versatile in certain reactions.
3-Ethyl-2,4,6-trimethylpyridine: Similar structure but without the methanol group, affecting its reactivity and applications.
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)amine: Contains an amine group instead of a methanol group, leading to different chemical properties and uses.
Uniqueness
(5-Ethyl-2,4,6-trimethylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(5-ethyl-2,4,6-trimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NO/c1-5-10-7(2)11(6-13)9(4)12-8(10)3/h13H,5-6H2,1-4H3 |
Clé InChI |
HFHGEKFWPXXXKH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(N=C1C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
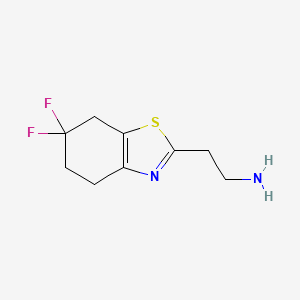
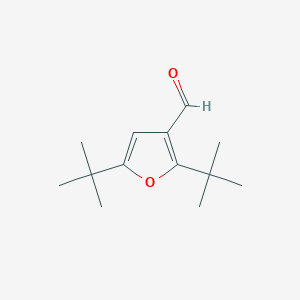
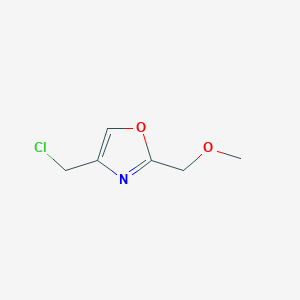

![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
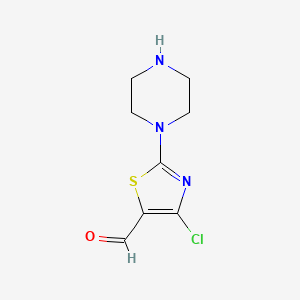
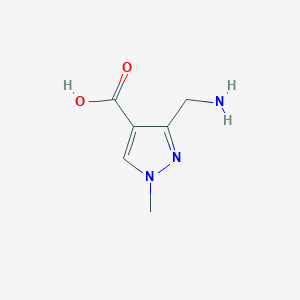
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
